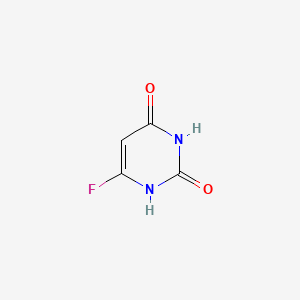

6-Fluorouracil

Description

Properties

IUPAC Name |

6-fluoro-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARBPJCRKSPIRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326479 | |

| Record name | 6-Fluorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591-36-6 | |

| Record name | 6-Fluorouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 591-36-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Fluorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 6-Fluorouracil in Colorectal Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Fluorouracil (5-FU), a fluorinated pyrimidine analogue, has been a cornerstone in the treatment of solid tumors, particularly colorectal cancer, for several decades.[1] Its efficacy stems from its ability to disrupt essential cellular processes by acting as an antimetabolite.[1] This guide provides a detailed technical overview of the core mechanisms of action of 5-FU in colorectal cancer cells, focusing on its metabolic activation, dual cytotoxic effects on RNA and DNA, and the key molecular interactions that underpin its therapeutic activity. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in oncology drug discovery and development.

Mechanism of Action

The cytotoxic effects of 5-FU are multifaceted and primarily stem from its intracellular conversion into three active metabolites: fluorouridine triphosphate (FUTP), fluorodeoxyuridine triphosphate (FdUTP), and fluorodeoxyuridine monophosphate (FdUMP).[2][3] These metabolites interfere with RNA synthesis and function, DNA replication and repair, and the de novo synthesis of thymidine, respectively.

Metabolic Activation of 5-Fluorouracil

5-FU enters the cell through facilitated transport and is then converted into its active metabolites via a series of enzymatic reactions.[3] The main pathways are:

-

Conversion to FUTP: 5-FU is converted to fluorouridine monophosphate (FUMP) by orotate phosphoribosyltransferase (OPRT). FUMP is then phosphorylated to fluorouridine diphosphate (FUDP) and subsequently to FUTP.[2]

-

Conversion to FdUTP and FdUMP: FUDP can be reduced by ribonucleotide reductase to fluorodeoxyuridine diphosphate (FdUDP), which is then either phosphorylated to FdUTP or dephosphorylated to FdUMP.[1] Alternatively, 5-FU can be converted to fluorodeoxyuridine (FUDR) by thymidine phosphorylase, which is then phosphorylated by thymidine kinase to FdUMP.[2]

RNA-Mediated Cytotoxicity

The primary mechanism of 5-FU-induced cytotoxicity in many gastrointestinal cancers is believed to be through its effects on RNA.[4] The incorporation of FUTP into various RNA species, including ribosomal RNA (rRNA), messenger RNA (mRNA), and small nuclear RNA (snRNA), disrupts their normal function.[5] This can lead to:

-

Impaired Ribosome Biogenesis: Incorporation of 5-FU into rRNA, the most abundant RNA species, can interfere with ribosome assembly and function.[5]

-

Altered mRNA Splicing: The presence of 5-FU in pre-mRNA can lead to aberrant splicing, resulting in non-functional proteins.[5]

-

Disruption of tRNA Function: Incorporation into transfer RNA (tRNA) can affect aminoacylation and codon recognition, leading to errors in protein synthesis.

Recent studies suggest that the RNA damage response, particularly affecting ribosomal RNA, is a key driver of 5-FU's efficacy in colorectal cancer.[4]

DNA-Mediated Cytotoxicity

The DNA-directed effects of 5-FU contribute to its overall cytotoxicity and occur through two main mechanisms:

-

Inhibition of Thymidylate Synthase (TS): The active metabolite FdUMP is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[6][7] FdUMP forms a stable ternary complex with TS and the folate cofactor 5,10-methylenetetrahydrofolate (CH2THF), effectively blocking the synthesis of dTMP.[6] This leads to a depletion of the deoxythymidine triphosphate (dTTP) pool, which is essential for DNA replication and repair. The resulting imbalance in deoxynucleotide pools can trigger cell cycle arrest and apoptosis.[6]

-

Incorporation into DNA: The active metabolite FdUTP can be misincorporated into DNA in place of dTTP by DNA polymerases.[3] This incorporation can lead to DNA strand breaks and triggers a DNA damage response, ultimately contributing to cell death.[8]

References

- 1. Time course of inhibition of thymidylate synthase in patients treated with fluorouracil and leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Exploring the intracellular pharmacokinetics of the 5‐fluorouracil nucleotides during capecitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cellular metabolomics study in colorectal cancer cells and media following treatment with 5-fluorouracil by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biphasic binding of 5-fluoro-2'-deoxyuridylate to human thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Era in Chemotherapy: An In-depth Technical Guide to the Discovery and Synthesis of 6-Fluorouracil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the seminal discovery and synthesis of 6-Fluorouracil (commonly known as 5-Fluorouracil or 5-FU), a cornerstone of modern chemotherapy. We delve into the pioneering work of Charles Heidelberger and his team, detailing the intellectual genesis and the experimental protocols that led to the creation of this potent antimetabolite. This document elucidates the intricate mechanisms of action, focusing on the key signaling pathways affected by this compound, and presents a curated collection of quantitative data from early clinical evaluations. Detailed experimental methodologies, structured data tables, and explanatory diagrams are provided to offer a thorough understanding of this landmark achievement in medicinal chemistry and oncology.

Introduction: The Quest for a Targeted Cancer Therapy

In the mid-20th century, the landscape of cancer treatment was largely dominated by surgery and radiation therapy, modalities often limited by their localized nature and significant collateral damage to healthy tissues. The concept of chemotherapy was emerging, driven by the need for systemic treatments that could target disseminated cancer cells. A pivotal moment in this journey was the rational design and synthesis of this compound, a compound born from a deep understanding of cellular metabolism and the unique vulnerabilities of cancer cells.

The story of this compound begins with the astute observation by Abraham Cantarow and Karl Paschkis in 1954 that liver tumors absorbed radioactive uracil more readily than normal liver cells. This finding sparked the interest of Dr. Charles Heidelberger at the McArdle Laboratory for Cancer Research at the University of Wisconsin. Heidelberger, who had previously investigated the inhibitory effects of fluorine in fluoroacetic acid, hypothesized that a fluorinated analog of uracil could act as an antimetabolite, selectively disrupting the nucleic acid synthesis of rapidly proliferating cancer cells.

This hypothesis led to a fruitful collaboration with Robert Duschinsky and Edward Pleven at Hoffmann-La Roche, who successfully synthesized 5-fluorouracil and other fluorinated pyrimidines in 1957.[1][2] The subsequent demonstration of 5-FU's marked tumor-inhibitory effects in mice opened a new chapter in the fight against cancer, establishing a paradigm of rational drug design that continues to influence the field today. 5-FU was patented in 1956 and introduced into medical use in 1962.

The Foundational Synthesis of this compound

The initial synthesis of this compound was a multi-step process that showcased the ingenuity of synthetic organic chemistry in the mid-20th century. Two primary routes were established: the condensation of a fluorinated precursor followed by cyclization, and the direct fluorination of uracil.

The Original Condensation and Cyclization Synthesis

The seminal synthesis of this compound, as reported by Duschinsky, Pleven, and Heidelberger, involved the following key steps:

Experimental Protocol:

-

Step 1: Synthesis of Ethyl Formylfluoroacetate Enolate.

-

Reagents: Ethyl monofluoroacetate, ethyl formate, and potassium ethoxide.

-

Procedure: Ethyl monofluoroacetate is condensed with ethyl formate in the presence of a strong base, potassium ethoxide. This reaction forms the enolate of ethyl formylfluoroacetate.

-

-

Step 2: Condensation with S-Methylisothiourea.

-

Reagents: Ethyl formylfluoroacetate enolate and S-methylisothiourea sulfate.

-

Procedure: The enolate from Step 1 is reacted with S-methylisothiourea sulfate. This condensation reaction forms 2-methylthio-5-fluoro-4-hydroxypyrimidine.

-

-

Step 3: Hydrolysis to this compound.

-

Reagents: 2-methylthio-5-fluoro-4-hydroxypyrimidine and hydrochloric acid.

-

Procedure: The intermediate from Step 2 is subjected to acidic hydrolysis using hydrochloric acid. This step removes the methylthio group and yields the final product, this compound.[3]

-

Yield: The overall yield of this process was reported to be in the range of 18-30% based on the initial ethyl monofluoroacetate.[3]

Alternative Synthesis: Direct Fluorination of Uracil

An alternative and more direct method for the synthesis of this compound was also developed, which involved the direct fluorination of the uracil molecule.

Experimental Protocol:

-

Step 1: Reaction of Uracil with Fluorine.

-

Reagents: Uracil, fluorine gas, and a suitable solvent (e.g., acetic acid or hydrogen fluoride).

-

Procedure: Uracil is dissolved or suspended in an appropriate solvent. A stream of diluted fluorine gas is then passed through the reaction mixture under controlled temperature conditions (typically between 0°C and 5°C).[3] The reaction is carried out in an inert atmosphere (e.g., nitrogen).

-

-

Step 2: Isolation and Purification.

-

Procedure: The crystalline precipitate of this compound is separated from the reaction mixture by filtration, washed with a suitable solvent like ether, and then purified by recrystallization from water.[3]

-

This direct fluorination method offered a more streamlined approach to the synthesis of this compound.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

This compound exerts its cytotoxic effects through a complex and multifaceted mechanism of action that primarily targets the machinery of DNA and RNA synthesis. Upon entering a cell, 5-FU is converted into three main active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP).[4] These metabolites then disrupt cellular processes through distinct pathways.

Inhibition of Thymidylate Synthase

The most well-characterized mechanism of action of this compound is the inhibition of thymidylate synthase (TS).

-

Metabolic Activation: 5-FU is converted to FdUMP.

-

Ternary Complex Formation: FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate.[4][5]

-

Inhibition of dTMP Synthesis: This stable complex blocks the binding of the natural substrate, deoxyuridine monophosphate (dUMP), to the enzyme, thereby inhibiting the synthesis of deoxythymidine monophosphate (dTMP).[4][5][6]

-

Consequences: The depletion of dTMP leads to a scarcity of thymidine triphosphate (TTP), a crucial building block for DNA synthesis and repair. This "thymineless death" is particularly effective against rapidly dividing cancer cells.[7]

Incorporation into RNA

-

Metabolic Activation: 5-FU is converted to FUTP.

-

RNA Disruption: FUTP is mistakenly incorporated into RNA in place of uridine triphosphate (UTP).[7]

-

Consequences: The incorporation of FUTP into RNA disrupts RNA processing, splicing, and stability, leading to errors in protein synthesis and ultimately contributing to cell death.

Incorporation into DNA

-

Metabolic Activation: 5-FU is converted to FdUTP.

-

DNA Damage: FdUTP can be incorporated into DNA in place of deoxythymidine triphosphate (dTTP).

-

Consequences: The presence of fluorouracil in the DNA strand can lead to DNA fragmentation and instability, triggering apoptotic pathways.

Key Signaling Pathways Modulated by this compound

The cytotoxic effects of this compound are mediated through its influence on several critical cellular signaling pathways.

Thymidylate Synthase Inhibition Pathway

This is the central pathway through which 5-FU exerts its primary antimetabolite effect. The inhibition of thymidylate synthase leads to a cascade of events that ultimately result in cell cycle arrest and apoptosis.

Caption: Inhibition of Thymidylate Synthase by 5-FU metabolite FdUMP.

p53 Activation Pathway

The DNA damage and cellular stress induced by this compound lead to the activation of the tumor suppressor protein p53. Activated p53 can then trigger cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis. 5-FU can activate p53 through multiple mechanisms, including the incorporation of its metabolites into RNA and DNA, and through the DNA damage resulting from thymidylate synthase inhibition.[4][8] In some colon carcinoma cells, 5-FU signaling for p53 activation requires a calcium-calmodulin-dependent pathway.[9]

Caption: Activation of the p53 tumor suppressor pathway by 5-FU.

cGAS-STING Pathway and Anti-Tumor Immunity

Recent research has unveiled a fascinating link between this compound and the innate immune system. The DNA damage caused by 5-FU can lead to the accumulation of cytosolic DNA fragments in cancer cells. This cytosolic DNA is detected by the enzyme cGAS (cyclic GMP-AMP synthase), which then activates the STING (stimulator of interferon genes) pathway.[10][11] STING activation leads to the production of type I interferons, which in turn recruit and activate immune cells, such as T cells, to mount an anti-tumor immune response.[10][12]

Caption: 5-FU-induced activation of the cGAS-STING pathway.

Quantitative Data from Early Clinical Evaluations

The initial clinical trials of this compound provided the first quantitative evidence of its efficacy in human patients. These early studies were crucial in establishing its role in cancer therapy.

| Early Clinical Trial Data for Single-Agent 5-Fluorouracil | |

| Cancer Type | Objective Response Rate (%) |

| Colorectal Cancer | 10-20% |

| Breast Cancer | 20-30% |

| Gastric Cancer | 20-30% |

| Pancreatic Cancer | ~20% |

| Head and Neck Cancer | 15-25% |

Note: Response rates are approximate and varied across different studies and patient populations.

A prospective randomized trial in previously untreated patients with advanced colorectal adenocarcinoma compared three treatment regimens. The combined complete and partial response rates were 11% for 5-FU alone, 5% for 5-FU and methotrexate, and 48% for 5-FU and high-dose leucovorin.[13]

| In Vitro Cytotoxicity of 5-Fluorouracil (IC50 Values) | |

| Cancer Cell Line | IC50 (µM) |

| HT-29 (Colon) | ~5 |

| HCT-116 (Colon) | ~3-5 |

| MCF-7 (Breast) | ~1-5 |

| A549 (Lung) | ~10-20 |

| PANC-1 (Pancreatic) | ~5-15 |

Note: IC50 values can vary significantly depending on the assay conditions and specific cell line subtype.

Conclusion: A Legacy of Innovation and a Foundation for the Future

The discovery and synthesis of this compound represent a landmark achievement in the history of medicine. It was a triumph of rational drug design that ushered in a new era of chemotherapy, providing a systemic treatment option for a wide range of solid tumors. The pioneering work of Heidelberger, Duschinsky, and Pleven not only delivered a life-saving drug but also established a conceptual framework for the development of future antimetabolites.

The intricate mechanisms of action of this compound, from its inhibition of thymidylate synthase to its impact on RNA and DNA integrity and its recently discovered role in modulating the immune system, continue to be an active area of research. This deep understanding of its molecular pharmacology has paved the way for the development of combination therapies and more targeted delivery strategies, further enhancing its therapeutic index.

As we move forward in the age of personalized medicine and immunotherapy, the story of this compound serves as a powerful reminder of the importance of fundamental scientific inquiry and the profound impact that a single, well-designed molecule can have on human health. It is a legacy that continues to inspire researchers, scientists, and drug development professionals in their ongoing quest for more effective cancer treatments.

References

- 1. Development History and Concept of an Oral Anticancer Agent S-1 (TS-1®): Its Clinical Usefulness and Future Vistas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US3682917A - Method for producing 5-fluorouracil - Google Patents [patents.google.com]

- 4. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 5. researchgate.net [researchgate.net]

- 6. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. researchgate.net [researchgate.net]

- 9. 5-Fluorouracil signaling through a calcium-calmodulin-dependent pathway is required for p53 activation and apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5‐Fluorouracil efficacy requires anti‐tumor immunity triggered by cancer‐cell‐intrinsic STING | The EMBO Journal [link.springer.com]

- 11. cGAS/STING Pathway in Cancer: Jekyll and Hyde Story of Cancer Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5‐Fluorouracil efficacy requires anti‐tumor immunity triggered by cancer‐cell‐intrinsic STING | The EMBO Journal [link.springer.com]

- 13. A prospective randomized trial of 5-fluorouracil versus 5-fluorouracil and high-dose leucovorin versus 5-fluorouracil and methotrexate in previously untreated patients with advanced colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Fluorouracil: Chemical Structure, Properties, and Experimental Analysis

Introduction

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy, widely employed in the treatment of various solid tumors, including colorectal, breast, stomach, and pancreatic cancers.[1][2] As a pyrimidine analog, its efficacy stems from its ability to interfere with DNA and RNA synthesis, leading to cytotoxicity in rapidly dividing cancer cells.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental protocols related to 5-FU for researchers, scientists, and drug development professionals.

A note on nomenclature: The user requested information on "6-Fluorouracil". However, the vast majority of scientific literature and clinical use pertains to its isomer, 5-Fluorouracil (5-FU), where the fluorine atom is at the 5th position of the uracil ring.[1] this compound is a distinct, less-studied chemical entity.[5][6][7] This guide will focus on the clinically and scientifically significant 5-Fluorouracil.

Chemical Structure and Physicochemical Properties

5-Fluorouracil is a heterocyclic aromatic organic compound, structurally analogous to the pyrimidine base uracil, with a fluorine atom substituted at the C-5 position.[4][8] This substitution is critical to its mechanism of action.

Table 1: Chemical Identifiers and Properties of 5-Fluorouracil

| Identifier/Property | Value |

| IUPAC Name | 5-Fluoro-1H,3H-pyrimidine-2,4-dione[1][8] |

| Molecular Formula | C₄H₃FN₂O₂[1][8] |

| Molar Mass | 130.078 g·mol⁻¹[1] |

| CAS Number | 51-21-8[1][8] |

| PubChem CID | 3385[1][8] |

| Appearance | White to nearly white crystalline powder[8] |

| Melting Point | 282–283 °C[1] |

| Solubility | Soluble in 1 N NH₄OH (50 mg/ml) and DMSO (10 - 50 mg/ml)[9] |

| pKa | 8.0, 13.0[9] |

Mechanism of Action and Cellular Pathways

5-FU functions as an antimetabolite, exerting its cytotoxic effects through multiple intracellular mechanisms after being converted into several active metabolites.[3] The primary pathways involve the inhibition of thymidylate synthase (TS) and the misincorporation of its metabolites into DNA and RNA.[3][4][10]

-

Intracellular Activation: 5-FU is transported into cells and anabolized into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[3][10]

-

Inhibition of Thymidylate Synthase (TS): The metabolite FdUMP forms a stable ternary complex with thymidylate synthase and the reduced folate cofactor, 5,10-methylenetetrahydrofolate (CH₂THF).[4][10] This complex blocks the catalytic activity of TS, which is responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[4]

-

DNA Damage: The inhibition of TS leads to a depletion of dTMP, and consequently deoxythymidine triphosphate (dTTP), a crucial precursor for DNA synthesis and repair.[4] This "thymineless death" is a primary mechanism of 5-FU-induced cytotoxicity.[1] Additionally, the active metabolite FdUTP can be directly misincorporated into DNA in place of dTTP, further disrupting DNA integrity.[3][10]

-

RNA Damage: The metabolite FUTP is incorporated into various RNA species (rRNA, mRNA, tRNA, snRNA) in place of uridine triphosphate (UTP).[1][3] This incorporation disrupts RNA processing, maturation, and function, leading to errors in protein synthesis and contributing to cell death.[1][4][10]

Caption: Metabolic activation and cytotoxic pathways of 5-Fluorouracil (5-FU).

Experimental Protocols

Synthesis of 5-Fluorouracil-1-Carboxylic Acid (A Derivative for Conjugation)

This protocol outlines the synthesis of a 5-FU derivative, which can be a precursor for creating prodrugs or conjugates.[11]

Methodology:

-

Dissolution: Dissolve 5-Fluorouracil (6.5 g, 50 mmol) and potassium hydroxide (5.6 g, 100 mmol) in 20 mL of water.

-

Addition: To the solution, add a solution of chloroacetic acid (7.16 g, 75 mmol) in 15 mL of water.

-

Reaction and pH Adjustment: Stir the resulting mixture at room temperature for 30 minutes. Maintain the pH of the reaction mixture at 10 by the dropwise addition of a 10% aqueous potassium hydroxide solution.

-

Reflux and Acidification: The mixture is then refluxed for 2 hours. After cooling to room temperature, acidify the solution to pH 5.5 with concentrated hydrochloric acid.

-

Isolation: Cool the mixture at 4°C for 2 hours to allow crystals of unreacted 5-FU to form, which are then removed by suction filtration.

-

Precipitation: Further acidify the filtrate to pH 2 with concentrated hydrochloric acid and cool at 4°C for another 2-6 hours.

-

Final Product Collection: Isolate the resulting crystals by suction. The product can be further purified by recrystallizing from a saturated aqueous sodium bicarbonate solution and reprecipitating with concentrated hydrochloric acid to yield white needles of 5-fluorouracil-1-carboxylic acid.[11]

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a common and robust method for quantifying 5-FU in various matrices, including pharmaceutical formulations and biological samples like human serum.[12][13][14]

Methodology for 5-FU in Injections and Serum: [13]

-

Chromatographic System:

-

Column: Nova-park C18 column (3.9 × 150 mm, 4.6 μm).

-

Mobile Phase: A mixture of 5 mmol/L potassium dihydrogen phosphate (KH₂PO₄) buffer (pH adjusted to 6.0) and methanol in a 96:4 (v/v) ratio.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength of 254 nm.

-

-

Sample Preparation (Human Serum):

-

Treat the human serum sample with a 20% silver nitrate (AgNO₃) solution to precipitate proteins.

-

Add a 20% sodium chloride (NaCl) solution to remove excess silver ions.

-

Centrifuge the sample to pellet the precipitate.

-

Filter the supernatant and inject it into the HPLC system.

-

-

Quantification:

-

A standard curve is generated using known concentrations of 5-FU (e.g., in the range of 0.1 - 100 μg/mL).

-

The concentration of 5-FU in the unknown sample is determined by comparing its peak area to the standard curve. This method demonstrates good linearity (R² = 0.9999) and sensitivity, with a limit of quantification (LOQ) of 0.10 μg/mL in injections and 0.85 μg/mL in serum.[13]

-

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is frequently used to determine the cytotoxic effects of a compound on cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HT-29 colorectal adenocarcinoma cells) in 96-well plates at a predetermined density and allow them to adhere overnight.[15]

-

Drug Treatment: Treat the cells with various concentrations of 5-FU for a specified duration (e.g., 72 hours).[15] Include untreated cells as a control.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. The results can be used to determine the IC₅₀ (the concentration of drug that inhibits cell growth by 50%).

Caption: A typical experimental workflow for assessing the in vitro cytotoxicity of 5-FU.

References

- 1. Fluorouracil - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 4. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C4H3FN2O2 | CID 352912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 591-36-6 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 5-Fluorouracil | C4H3FN2O2 | CID 3385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]

- 11. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jfda-online.com [jfda-online.com]

- 14. A review of analytical methods for the determination of 5-fluorouracil in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vitro Assessment of the Synergistic Effect of Aspirin and 5-Fluorouracil in Colorectal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

6-Fluorouracil: A Pyrimidine Analog Disrupting DNA and RNA Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

6-Fluorouracil (6-FU), a cornerstone of chemotherapy for various solid tumors, exerts its cytotoxic effects by functioning as a pyrimidine analog. This guide provides a comprehensive overview of the molecular mechanisms underpinning 6-FU's activity, focusing on its intricate interplay with DNA and RNA synthesis. We delve into its metabolic activation, the critical inhibition of thymidylate synthase, and its incorporation into nucleic acids, leading to cellular demise. This document further presents a compilation of quantitative data, detailed experimental protocols for assessing 6-FU's effects, and visual representations of the key pathways involved, offering a valuable resource for researchers in oncology and drug development.

Introduction

Since its synthesis in the 1950s, this compound (often referred to as 5-Fluorouracil or 5-FU in literature) has remained a pivotal antimetabolite in the treatment of a spectrum of cancers, including colorectal, breast, and gastrointestinal malignancies.[1][2] Its structural similarity to the endogenous pyrimidine uracil allows it to deceptively enter cellular metabolic pathways, leading to the disruption of essential processes for cell proliferation. The anticancer activity of 6-FU is not attributed to a single action but rather a multi-faceted attack on both DNA and RNA synthesis and function.[3][4][5] This guide aims to provide an in-depth technical exploration of these mechanisms for professionals engaged in cancer research and the development of novel therapeutics.

Pyrimidine Metabolism: The Stage for 6-FU Action

To comprehend the mechanism of 6-FU, a foundational understanding of pyrimidine metabolism is essential. Cells synthesize pyrimidine nucleotides through two primary pathways: the de novo synthesis pathway and the salvage pathway.

-

De Novo Synthesis: This pathway builds pyrimidine bases from simple precursor molecules such as bicarbonate, aspartate, and glutamine.[3][6][7] It is a highly energy-dependent process crucial for rapidly dividing cells, including cancer cells, to meet their high demand for nucleotides.[3]

-

Salvage Pathway: This less energy-intensive pathway recycles pre-existing pyrimidine bases and nucleosides from the degradation of DNA and RNA.[6][8]

The heavy reliance of cancer cells on the de novo pathway makes it a prime target for chemotherapeutic agents like 6-FU.[3]

Mechanism of Action of this compound

The therapeutic efficacy of 6-FU stems from its conversion into several active metabolites that interfere with nucleic acid synthesis and function through three primary mechanisms.

Metabolic Activation of 6-FU

6-FU is a prodrug that must be anabolized to its active nucleotide forms to exert its cytotoxic effects.[9] The metabolic activation of 6-FU occurs through a series of enzymatic conversions, leading to the formation of three key active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP).[3][4]

Inhibition of Thymidylate Synthase (TS)

The most well-characterized mechanism of 6-FU action is the inhibition of thymidylate synthase (TS) by its metabolite, FdUMP.[4][10] TS is a crucial enzyme in the de novo synthesis of pyrimidines, responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[11] FdUMP, in the presence of the cofactor 5,10-methylenetetrahydrofolate (CH2-THF), forms a stable ternary covalent complex with TS.[4][12] This complex effectively sequesters the enzyme, leading to the depletion of the intracellular dTMP pool. The resulting "thymineless death" is a consequence of the cell's inability to synthesize DNA, leading to cell cycle arrest and apoptosis.[4][13]

Incorporation into RNA

The 6-FU metabolite, fluorouridine triphosphate (FUTP), is incorporated into RNA in place of uridine triphosphate (UTP) by RNA polymerases.[4][14] This incorporation disrupts RNA processing and function.[1][4] Specifically, the presence of 5-FU in ribosomal RNA (rRNA) can impair ribosome biogenesis and protein synthesis.[1] Recent studies suggest that this RNA-directed cytotoxicity is a significant, and in some cancers like gastrointestinal cancers, the predominant mechanism of 6-FU-induced cell death.[1][2]

Incorporation into DNA

The third active metabolite, fluorodeoxyuridine triphosphate (FdUTP), can be incorporated into DNA in place of deoxythymidine triphosphate (dTTP) by DNA polymerases.[4][14] The presence of fluorouracil in the DNA structure can lead to DNA fragmentation and instability, contributing to the overall cytotoxicity of the drug.[5]

Figure 1: Mechanism of Action of this compound.

Quantitative Data on this compound Activity

The cytotoxic effects of 6-FU and the activity of its metabolites have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| COLO-205 | Colon Cancer | 3.2 | [15] |

| HT-29 | Colon Cancer | 13 | [15] |

| SW620 | Colon Cancer | 13 (µg/ml) | [2] |

| Esophageal Squamous Cell Carcinoma (25 cell lines) | Esophageal Cancer | 1.00 - 39.81 | [16] |

| HCT-116 | Colon Cancer | 11.3 | [17] |

| MCF-7 | Breast Cancer | 6 (mg/ml) | [18] |

Table 2: Pharmacokinetic Parameters of 6-FU and its Metabolites

| Parameter | 6-FU | 5-FUH2 | Reference |

| Cmax (µg/ml) | 55.44 | 6.23 | [19] |

| AUC(0-2h) (h x µg/ml) | 11.59 | 5.94 | [19] |

| CLTB (L/h/m²) | 30.64 | 51.81 | [19] |

Table 3: Intracellular Concentrations and Incorporation of 6-FU Metabolites

| Metabolite/Parameter | Concentration/Level | Cell/Tissue Type | Reference |

| FUTP | Peripheral Blood Mononuclear Cells (PBMCs) | [20] | |

| FUTP | 0.64 - 14 µM (Day 14) | PBMCs | [20] |

| RNA Incorporation | 1.0 pmol/µg RNA (Max at 24h) | Human Colorectal Cancer Biopsies | [21] |

| DNA Incorporation | 127 fmol/µg DNA (Max at 24h) | Human Colorectal Cancer Biopsies | [21] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of this compound.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

96-well plates

-

This compound (6-FU) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)[13]

-

Solubilization solution (e.g., DMSO, or 40% DMF, 2% glacial acetic acid, 16% SDS, pH 4.7)[13]

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µl of culture medium and allow them to adhere overnight.[13]

-

Compound Treatment: The following day, replace the culture medium with fresh medium containing serial dilutions of 6-FU. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µl of MTT solution to each well to achieve a final concentration of 0.45 mg/ml.[13]

-

Incubation with MTT: Incubate the plates for 1-4 hours at 37°C.[13]

-

Formazan Solubilization: Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Mix to ensure complete solubilization and record the absorbance at 570 nm using a multi-well spectrophotometer.[13]

Figure 2: MTT Assay Workflow.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of long-term cell survival.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

6-well plates

-

This compound (6-FU) stock solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Fixative (e.g., 10% neutral buffered formalin)[12]

-

Staining solution (e.g., 0.01% w/v crystal violet)[12]

Procedure:

-

Cell Seeding: Prepare a single-cell suspension and seed a low number of cells (e.g., 200-1000 cells per well) into 6-well plates.

-

Drug Treatment: After 24 hours, treat the cells with various concentrations of 6-FU.

-

Colony Growth: After a specified treatment duration, remove the drug-containing medium, wash the cells with PBS, and add fresh complete culture medium. Incubate the plates for 9-14 days, changing the medium every 3-4 days.[11]

-

Colony Fixation and Staining: Aspirate the media, wash the plates with PBS, and fix the colonies with a fixative solution for 15-30 minutes.[12] Stain the colonies with crystal violet solution for 30-60 minutes.[12]

-

Colony Counting: Wash the excess stain with water, allow the plates to dry, and count the number of colonies (typically >50 cells).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

6-well plates

-

This compound (6-FU) stock solution

-

Trypsin-EDTA

-

Ice-cold PBS

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with 6-FU for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Cell Fixation: Wash the cells with ice-cold PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[7]

-

Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate in the dark for 20-30 minutes at room temperature.[7][22]

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer, collecting data for at least 10,000 events per sample.[22]

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (6-FU) stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with 6-FU to induce apoptosis.

-

Cell Harvesting: Collect both floating and adherent cells.

-

Cell Washing: Wash the cells twice with cold PBS.[23]

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

Figure 3: Annexin V/PI Apoptosis Assay Workflow.

Conclusion

This compound remains a vital tool in the armamentarium against cancer. Its efficacy is rooted in its ability to act as a pyrimidine analog, leading to a multi-pronged assault on DNA and RNA synthesis and function. A thorough understanding of its metabolic pathways, mechanisms of action, and the experimental methodologies to evaluate its effects is paramount for the continued development of more effective cancer therapies and for optimizing its use in the clinic. This guide provides a foundational resource for researchers and drug development professionals, consolidating key technical information to aid in their ongoing efforts to combat cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Chemotherapy - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Flow cytometry with PI staining | Abcam [abcam.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 12. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Antitumor effects of 5-fluorouracil on human colon cancer cell lines: antagonism by levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Plasma concentrations of 5-fluorouracil and its metabolites in colon cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Exploring the intracellular pharmacokinetics of the 5‐fluorouracil nucleotides during capecitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 5-Fluorouracil incorporation into RNA and DNA in relation to thymidylate synthase inhibition of human colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Early Studies on 6-Fluorouracil Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational research into the cytotoxic effects of 6-Fluorouracil (6-FU), a cornerstone of chemotherapy for several decades. The focus is on the early studies that elucidated its mechanisms of action, provided the first quantitative measures of its efficacy, and established the experimental protocols that would form the basis for future research.

Core Mechanisms of this compound Cytotoxicity

Early research following the synthesis of this compound (6-FU) in 1957 by Heidelberger and colleagues rapidly identified its primary mechanisms of cytotoxicity.[1][2][3][4][5] 6-FU acts as an antimetabolite, interfering with normal nucleic acid synthesis through two principal pathways after its intracellular conversion into active metabolites.[1][6][7]

1.1. Inhibition of Thymidylate Synthase and Disruption of DNA Synthesis

The most well-characterized early mechanism of 6-FU is the inhibition of thymidylate synthase (TS).[1][6][7][8] After entering the cell, 6-FU is anabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP bears a structural resemblance to the natural substrate of TS, deoxyuridine monophosphate (dUMP). This similarity allows FdUMP to bind to the nucleotide-binding site of TS.[7] In the presence of the reduced folate cofactor 5,10-methylenetetrahydrofolate (CH2THF), FdUMP forms a stable ternary complex with TS, effectively inhibiting the enzyme.[7][8] This inhibition blocks the conversion of dUMP to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. The resulting "thymineless death" is particularly effective against rapidly proliferating cancer cells.[2]

1.2. Incorporation into RNA and Disruption of RNA Function

In addition to its effects on DNA synthesis, 6-FU is also converted to 5-fluorouridine triphosphate (FUTP).[1][7] FUTP can be incorporated into various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), in place of uridine triphosphate (UTP).[1][6] This incorporation disrupts RNA processing and function.[1][9] Early studies suggested that this interference with RNA synthesis and function contributes significantly to the overall cytotoxicity of 6-FU.[9]

Quantitative Data from Early Cytotoxicity Studies

The following tables summarize quantitative data from early in vivo and in vitro studies on the cytotoxic effects of 6-FU. These studies were crucial in establishing dose-response relationships and understanding the biochemical impact of the drug.

Table 1: Inhibition of Thymidylate Synthase in Murine Colon Adenocarcinomas

| Tumor Model | 6-FU Dosage | Time Post-Treatment | Free Thymidylate Synthase Level | Reference |

| Tumor 38 (5-FUra-sensitive) | 80 mg/kg, i.p. | Up to 6 hours | Undetectable (<0.05 pmol/g) | [10][11] |

| Tumors 07/A, 51, 06/A (5-FUra-resistant) | 80 mg/kg, i.p. | Rapid decrease, but detectable | [10][11] |

Table 2: Thymidylate Synthase Inhibition in Human Gastrointestinal Tumors

| Tissue Type | 6-FU Dosage | Time Post-Treatment | Average TS Inhibition | Reference |

| Gastrointestinal Tumor Biopsies | 500 mg/sq m, i.v. | 20-120 min | 70-80% | [12] |

| Normal Liver | 500 mg/sq m, i.v. | 20-120 min | <50% | [12] |

Table 3: Cytotoxicity of 6-FU in Human Cancer Cell Lines

| Cell Line | 6-FU Concentration (µg/ml) | Treatment Duration | Effect on Cell Viability | Reference |

| HeLa | 15.625, 31.25, 62.5, 125, 250, 500 | Not specified | Significant decrease | [13] |

| Hek293 (non-cancerous) | 31.25, 62.5, 125, 250, 500 | Not specified | Significant decrease | [13] |

Experimental Protocols from Early Research

The following sections detail the methodologies employed in early studies to investigate 6-FU cytotoxicity.

3.1. In Vivo Murine Colon Adenocarcinoma Model

-

Animal Model: Murine models with transplanted colon adenocarcinomas (e.g., Tumor 38, 07/A, 51, 06/A) were used to assess 5-FUra sensitivity and resistance.[10][11]

-

Drug Administration: 6-FU was administered as a bolus intraperitoneal (i.p.) injection, typically at a dosage of 80 mg/kg.[10][11]

-

Tissue Collection: Tumors were excised at various time points after drug administration.

-

Biochemical Analysis:

-

Thymidylate Synthetase (TS) Assay: TS levels were determined using a tritiated 5-fluoro-2'-deoxyuridylate (FdUMP)-binding assay. This involved measuring the amount of radiolabeled FdUMP that binds to the enzyme.[10][11]

-

Metabolite Analysis: Levels of FdUMP and dUMP in tumor tissue were quantified to assess the extent of TS inhibition and the availability of its natural substrate.[10]

-

3.2. In Vitro Cytotoxicity Assay (General Protocol)

-

Cell Lines: Early studies utilized various cancer cell lines, including L1210 murine leukemia cells and HeLa cells.[14][15][16]

-

Cell Culture: Cells were maintained in appropriate culture medium supplemented with serum.

-

Drug Exposure: Cells were exposed to a range of 6-FU concentrations for a specified duration.

-

Assessment of Cytotoxicity:

-

Cell Growth Inhibition: The reduction in cell proliferation was measured over time.

-

Clonogenic Assay: The ability of single cells to form colonies after drug treatment was assessed to determine cell viability.[14]

-

Radiolabeled Precursor Incorporation: The inhibition of DNA and RNA synthesis was measured by quantifying the incorporation of radiolabeled precursors, such as [6-3H]dUrd for DNA synthesis.[14]

-

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in early 6-FU research.

Signaling Pathways

Experimental Workflows

References

- 1. 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Fluorinated pyrimidines, a new class of tumour-inhibitory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Development of fluoropyrimidine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies [mdpi.com]

- 7. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 8. Time course of inhibition of thymidylate synthase in patients treated with fluorouracil and leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An alternative molecular mechanism of action of 5-fluorouracil, a potent anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. In vivo kinetics of thymidylate synthetase inhibition of 5-fluorouracil-sensitive and -resistant murine colon adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thymidylate synthetase inhibition in malignant tumors and normal liver of patients given intravenous 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jobiost.com [jobiost.com]

- 14. Lack of enhanced cytotoxicity of cultured L1210 cells using folinic acid in combination with sequential methotrexate and fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Chemical Toxicity on HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Targets of 5-Fluorouracil Metabolites

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the molecular mechanisms of 5-Fluorouracil (5-FU), a cornerstone antimetabolite chemotherapy. 5-FU exerts its cytotoxic effects not directly, but through its intracellular metabolites, which interfere with critical cellular processes. This document details the primary molecular targets of these metabolites, presents quantitative data on their interactions, outlines relevant experimental protocols for their study, and visualizes the key pathways involved.

Intracellular Metabolism of 5-Fluorouracil

Upon entering a cell, 5-FU is converted into three main active metabolites: 5-fluorodeoxyuridine monophosphate (FdUMP), 5-fluorouridine triphosphate (FUTP), and 5-fluorodeoxyuridine triphosphate (FdUTP).[1][2][3] This metabolic activation is a prerequisite for its anticancer activity, with each metabolite having distinct molecular targets and mechanisms of action. Dihydropyrimidine dehydrogenase (DPD) is the primary enzyme responsible for the catabolism and inactivation of 5-FU.[4][5]

Target I: Thymidylate Synthase (TS) Inhibition

The most well-characterized mechanism of 5-FU action is the inhibition of thymidylate synthase (TS) by the metabolite FdUMP.[4][6][7][8] TS is a crucial enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[7][9][10]

Mechanism of Action: FdUMP binds to the nucleotide-binding site of TS.[7] This binding facilitates the formation of a stable, covalent ternary complex between FdUMP, the TS enzyme, and the folate cofactor 5,10-methylenetetrahydrofolate (CH₂THF).[2][7] This complex effectively sequesters the enzyme, blocking the normal substrate dUMP from accessing the active site and thereby halting dTMP production.[7] The resulting depletion of the thymidine triphosphate (dTTP) pool disrupts DNA replication and repair, leading to a phenomenon known as "thymineless death."[8][11]

Direct enzymatic inhibition constants (Ki) for FdUMP were not detailed in the provided search results, but IC50 values (the concentration of a drug that gives half-maximal response) in various cancer cell lines demonstrate the cytotoxic effects resulting from TS inhibition and other mechanisms.

| Drug/Metabolite | Cell Line(s) | IC50 (Cell Growth) | Key Findings | Reference(s) |

| 5-FU | HCT116, HT29, SW620, SW480 | Dose-dependent (Optimal 50 µM) | Cytotoxicity is due to the induction of apoptosis. HCT116 was the most sensitive. | [12] |

| 5-FU | 13 Colon Cancer Lines | 0.8 to 43.0 µM | A significant relationship was found between TS catalytic activity and IC50 values for 5-FU. | [13] |

| FdUMP[9] (a multimer of FdUMP) | FM3A | 0.022-3 nM | Significantly more potent than 5-FU and FdUMP, bypassing some resistance mechanisms. | [6] |

This protocol is based on the principle of continuously monitoring the oxidation of the cofactor 5,10-methylenetetrahydrofolate to dihydrofolate (DHF), which results in an increased absorbance at 340 nm.[9][11][14]

-

Preparation of Reagents:

-

Reaction Buffer: e.g., 120 mM Tris, 60 mM MES, 60 mM Acetic Acid, pH 7.2-7.4.[11]

-

Enzyme Source: Purified TS enzyme or cell lysate containing TS.

-

Substrate: Deoxyuridine monophosphate (dUMP) solution.

-

Cofactor: 5,10-methylenetetrahydrofolate (CH₂THF) solution.

-

Inhibitor: FdUMP solution at various concentrations.

-

-

Assay Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the reaction buffer, dithiothreitol (DTT), EDTA, and the enzyme source.[14]

-

Add the substrate (dUMP) and varying concentrations of the inhibitor (FdUMP) to the mixture. Incubate for 5 minutes to allow for binding.[11]

-

Initiate the reaction by adding the cofactor (CH₂THF).

-

Immediately place the cuvette in a temperature-controlled spectrophotometer.

-

-

Data Acquisition and Analysis:

-

Monitor the increase in absorbance at 340 nm over a defined period (e.g., 3 minutes).[11][14]

-

The rate of absorbance increase is directly proportional to TS activity.

-

Calculate the reaction rate using the molar extinction coefficient of DHF at 340 nm.

-

Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

-

Target II: Incorporation into Ribonucleic Acid (RNA)

The 5-FU metabolite FUTP is recognized by RNA polymerases and is incorporated into various forms of RNA, including ribosomal RNA (rRNA), messenger RNA (mRNA), and small nuclear RNA (snRNA).[1][4][15]

Mechanism of Action: The substitution of uridine triphosphate (UTP) with FUTP during transcription leads to the creation of fluorinated RNA molecules.[2][16] This incorporation has several cytotoxic consequences:

-

Altered RNA Processing: It can interfere with the processing of pre-rRNA into mature 28S and 18S ribosomes, disrupting ribosome biogenesis.[17]

-

Impaired RNA Function: It can affect mRNA translation and the function of other RNA species.[2]

-

Inhibition of RNA Surveillance: The presence of 5-FU in RNA can make the transcripts less susceptible to degradation by surveillance machinery like the nuclear exosome, leading to the accumulation of aberrant transcripts.[18][19]

| Precursor | Cell Line | Exposure Conditions | Level of Incorporation | Finding | Reference(s) |

| 5-fluorouridine (FUrd) | S-180 Murine Tumor | 1 µM for 6 hr | 7.8 pmol FUra / µg RNA | This level of incorporation was associated with high cytotoxicity (74% cell kill) and inhibition of rRNA processing. | [17] |

| 5'-deoxy-5-fluorouridine (5'-dFUrd) | S-180 Murine Tumor | 200 µM for 6 hr | 12.5 pmol FUra / µg RNA | Despite higher incorporation, this resulted in minor cytotoxicity (11% cell kill), suggesting the site of incorporation is critical. | [17] |

This protocol outlines a modern, sensitive method for quantifying 5-FU metabolites within cellular RNA extracts using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).[20]

-

Cell Culture and RNA Extraction:

-

Culture cells (e.g., HCT116) and expose them to 5-FU (e.g., 10-50 µM for 24 hours).

-

Harvest cells and perform total RNA extraction using a standard method (e.g., Trizol or column-based kits).

-

Quantify the extracted RNA to ensure linearity in subsequent steps.

-

-

Sample Preparation:

-

Enzymatic Hydrolysis: Digest a known quantity of the extracted RNA (e.g., 1-3 µg) into its constituent nucleosides. This is typically done using a cocktail of enzymes like nuclease P1 followed by alkaline phosphatase to dephosphorylate the nucleotides.

-

Protein Precipitation: Remove enzymes and other proteins from the hydrolyzed sample, for example, by adding a cold organic solvent (e.g., methanol) and centrifuging.

-

Collect the supernatant for analysis.

-

-

LC-HRMS Analysis:

-

Chromatography: Inject the prepared sample onto a suitable LC column, such as a porous graphitic carbon column, which is effective for separating polar nucleosides.[20] Use an appropriate gradient elution program.

-

Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Orbitrap).[20]

-

Set the instrument to acquire data in full scan mode to detect the precise mass of 5-fluorouridine (5-FUrd) and other metabolites. Use tandem MS (MS/MS) to confirm the identity of the compounds by fragmentation.

-

-

Quantification:

-

Create a standard curve using pure 5-FUrd standards of known concentrations.

-

Calculate the quantity of 5-FUrd in the sample by comparing its peak area to the standard curve.

-

Normalize the result to the initial amount of RNA used to determine the incorporation rate (e.g., in pmol of 5-FUrd per µg of RNA).

-

Target III: Incorporation into Deoxyribonucleic Acid (DNA)

5-FU leads to DNA damage through two primary routes: the direct incorporation of its metabolite FdUTP and the indirect misincorporation of dUTP.[21][22]

Mechanism of Action:

-

Direct Incorporation: The metabolite FdUTP can be used as a substrate by DNA polymerases and incorporated into the DNA strand in place of dTTP.[2][15][21]

-

Indirect Damage: The inhibition of TS by FdUMP leads to a depletion of the dTTP pool and a corresponding accumulation of dUTP.[22] This high dUTP/dTTP ratio increases the likelihood that DNA polymerases will mistakenly incorporate uracil into DNA instead of thymine.[22]

Both F-U and U in the DNA are recognized as lesions. The base excision repair (BER) pathway attempts to remove them, primarily via uracil-DNA glycosylase (UNG).[21] However, the futile cycle of removal and re-incorporation in the absence of sufficient dTTP can lead to DNA strand breaks and fragmentation, ultimately triggering cell death.[22]

While specific levels of FdUTP incorporation are not detailed in the provided search results, the resulting DNA damage can be quantified by assays like the Comet Assay. The data is often presented as a measure of DNA migration, such as the "tail moment."

| Assay | Cell Type | Treatment | Observation | Finding | Reference(s) |

| Comet Assay | Colonocytes | 5-FU | Increased DNA migration (longer comet tails). | 5-FU treatment induces DNA damage, visualized as an increased olive tail moment. | [23] |

| γH2AX Staining | Cancer Cells | 5-FU | Increased formation of γH2AX foci. | 5-FU causes DNA damage associated with replication fork stress. | [22] |

The Comet Assay, or Single-Cell Gel Electrophoresis (SCGE), is a sensitive method for detecting DNA strand breaks in individual cells.[24][25] Damaged DNA migrates further in an electric field, forming a "comet" shape.

-

Cell Preparation:

-

Treat cells with 5-FU for the desired duration.

-

Harvest the cells (e.g., by trypsinization) and resuspend a small number (~2 x 10⁴ cells) in ice-cold PBS.[25]

-

-

Embedding Cells in Agarose:

-

Cell Lysis:

-

DNA Unwinding and Electrophoresis:

-

Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13).[26]

-

Allow the DNA to unwind in the alkaline solution for 20-40 minutes.[24][25]

-

Apply a voltage (e.g., 25 V) for a set time (e.g., 20-30 minutes). The negatively charged DNA fragments will migrate towards the anode.[24][25]

-

-

Neutralization, Staining, and Visualization:

-

Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).[26]

-

Stain the DNA with a fluorescent dye (e.g., DAPI or SYBR Green).

-

Visualize the slides using a fluorescence microscope.

-

-

Data Analysis:

Downstream Signaling: Induction of Apoptosis

The culmination of TS inhibition, RNA dysfunction, and DNA damage is the activation of programmed cell death, or apoptosis.[12][27] 5-FU-induced apoptosis is a complex process involving multiple signaling pathways.

Mechanism of Action: The cellular stress caused by 5-FU metabolites activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[27][28]

-

p53 Activation: DNA damage often leads to the upregulation and activation of the tumor suppressor protein p53.[28][29]

-

Mitochondrial Pathway: Activated p53 can promote the expression of pro-apoptotic proteins like Bax.[27][28][29] Bax translocates to the mitochondria, leading to the release of cytochrome c. This triggers the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[12][27][28][30]

-

Death Receptor Pathway: 5-FU has also been shown to increase the expression of death receptors like Fas, which can lead to the activation of initiator caspase-8.[28]

-

Execution Phase: Both pathways converge on the activation of caspase-3, which cleaves key cellular substrates, leading to the characteristic morphological changes of apoptosis and cell death.[27]

Conclusion

5-Fluorouracil remains a vital chemotherapeutic agent due to the multifaceted attack its metabolites launch on cancer cells. The three primary active metabolites—FdUMP, FUTP, and FdUTP—disrupt cellular homeostasis by inhibiting DNA synthesis, corrupting RNA function, and causing direct DNA damage. These molecular insults converge to activate apoptotic pathways, leading to tumor cell death. A thorough understanding of these distinct molecular targets and the methods used to study them is critical for developing strategies to overcome 5-FU resistance and for designing novel, synergistic drug combinations in cancer therapy.

References

- 1. DailyMed - FLUOROURACIL injection, solution [dailymed.nlm.nih.gov]

- 2. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs [mdpi.com]

- 3. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Impact of 5-fluorouracil metabolizing enzymes on chemotherapy in patients with resectable colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. researchgate.net [researchgate.net]

- 8. Identifying new targets for cancer drug 5′-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 11. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. benchchem.com [benchchem.com]

- 15. 5-Fluorouracil sensitizes colorectal tumor cells towards double stranded DNA breaks by interfering with homologous recombination repair - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]

- 17. Precursor-dependent differences in the incorporation of fluorouracil in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. portal.research.lu.se [portal.research.lu.se]

- 20. Study of intracellular anabolism of 5-fluorouracil and incorporation in nucleic acids based on an LC-HRMS method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Genomically Incorporated 5-Fluorouracil that Escapes UNG-Initiated Base Excision Repair Blocks DNA Replication and Activates Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 22. dUTPase inhibition augments replication defects of 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 25. neb.com [neb.com]

- 26. researchtweet.com [researchtweet.com]

- 27. Bufalin and 5-fluorouracil synergistically induce apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Mechanism of 5-Fluorouracil-Induced Apoptosis on Cultured Corneal Endothelial Cells [scirp.org]

- 29. Enhancement of TRAIL-induced apoptosis by 5-fluorouracil requires activating Bax and p53 pathways in TRAIL-resistant lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

The Genesis of a Chemotherapy Cornerstone: A Technical History of 5-Fluorouracil

An in-depth guide for researchers, scientists, and drug development professionals on the pivotal discoveries and experimental foundations of 5-Fluorouracil (5-FU) in oncology.

Introduction

For over six decades, 5-Fluorouracil (5-FU) has remained a fundamental component of chemotherapeutic regimens for a multitude of solid tumors. Its journey from a rationally designed antimetabolite to a mainstay of cancer treatment is a testament to the foundational principles of chemotherapy research. This technical guide delves into the history of 5-FU, providing a detailed account of its discovery, the elucidation of its mechanism of action, and the early clinical investigations that established its role in oncology. This document is intended for researchers, scientists, and drug development professionals, offering a granular look at the experimental protocols and quantitative data that have shaped our understanding and application of this crucial drug.

The Dawn of a New Era: The Discovery of 5-Fluorouracil

The story of 5-FU begins in the 1950s, a period of burgeoning understanding of nucleic acid biochemistry and its role in cell proliferation. The observation that liver tumors utilized the nucleic acid precursor uracil more readily than normal liver cells sparked the idea of creating a uracil analog that could selectively target cancer cells.[1] This concept of "lethal synthesis" drove the work of Dr. Charles Heidelberger and his colleagues.

In 1957, Heidelberger's team, in collaboration with Hoffmann-La Roche, synthesized a series of fluorinated pyrimidines.[2] The rationale was that the highly electronegative fluorine atom at the 5-position of the uracil ring would interfere with the enzymatic conversion of uracil to thymine, a critical component of DNA. Among these compounds, 5-Fluorouracil emerged as a potent inhibitor of tumor growth in mouse models.[3]

Early Clinical Investigations: Quantifying the Anti-Tumor Effect

The initial clinical trials of 5-FU were conducted in the late 1950s and early 1960s by investigators such as Drs. Fred J. Ansfield and Anthony R. Curreri. These early studies were crucial in establishing the safety, dosage, and preliminary efficacy of the drug in a variety of cancers. While the methodologies of these early trials differ from modern standards, the data they generated laid the groundwork for decades of clinical research.

Table 1: Early Clinical Trial Response Rates of 5-Fluorouracil (1958-1962)

| Cancer Type | Number of Patients | Objective Response Rate (%) | Average Duration of Improvement (months) | Reference(s) |

| Breast Cancer | 134 | 26 | 9.5 | [4] |

| Colon or Rectum Cancer | 128 | 21 | 7.5 | [4] |

| Stomach Cancer | 45 | 22 | 6 | [4] |

| Cervix Cancer | 22 | 23 | 8 | [4] |

| Ovary Cancer | 20 | 15 | 5 | [4] |

| Malignant Hepatoma | 10 | 30 | 10 | [4] |

| Squamous-cell Carcinoma (Head and Neck) | Not specified | Unresponsive | - | [4] |

| Carcinoma of the Lung | Not specified | Unresponsive | - | [4] |

| Hypernephroma | Not specified | Unresponsive | - | [4] |

| Malignant Melanoma | Not specified | Unresponsive | - | [4] |

Note: The definition of "objective response" in these early trials may not align with current RECIST criteria. The data is presented as reported in the original publications.

Unraveling the Mechanism of Action: Key Experiments and Protocols

The anti-tumor activity of 5-FU is primarily attributed to two key mechanisms: the inhibition of thymidylate synthase (TS) and its incorporation into RNA and DNA. The elucidation of these pathways involved a series of elegant biochemical experiments.

Inhibition of Thymidylate Synthase

The primary target of 5-FU's active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), is the enzyme thymidylate synthase (TS). TS is responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.

dot

Experimental Protocol: Thymidylate Synthase Activity Assay (Adapted from early methodologies)

This protocol provides a conceptual overview of the assays used to determine TS activity in the presence of 5-FU metabolites.

-

Tissue Homogenization: Tumor or cell samples were homogenized in a buffered solution to release cellular contents, including TS.

-

Substrate and Cofactor Addition: The homogenate was incubated with radiolabeled dUMP (e.g., [5-³H]dUMP) and the cofactor 5,10-methylenetetrahydrofolate.

-

Reaction Incubation: The mixture was incubated at a controlled temperature (e.g., 37°C) to allow the enzymatic reaction to proceed.

-

Reaction Termination: The reaction was stopped, often by the addition of acid.

-

Separation of Product: The radiolabeled product, ³H₂O, which is released during the conversion of dUMP to dTMP, was separated from the unreacted substrate. This was often achieved by charcoal adsorption, which binds the nucleotide but not the water.[5]

-

Quantification: The amount of radioactivity in the aqueous phase was measured using a scintillation counter, providing a direct measure of TS activity.

-

Inhibition Assay: To determine the inhibitory effect of 5-FU, its active metabolite FdUMP was pre-incubated with the tissue homogenate before the addition of the substrate. The reduction in ³H₂O production compared to a control without the inhibitor indicated the degree of TS inhibition.

Incorporation into RNA and DNA

In addition to TS inhibition, the metabolites of 5-FU, fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), can be incorporated into RNA and DNA, respectively. This incorporation disrupts the normal function of these nucleic acids, contributing to cytotoxicity.

Conclusion

The history of 5-Fluorouracil in chemotherapy research is a compelling narrative of rational drug design, meticulous experimental investigation, and clinical translation. The pioneering work of Heidelberger and the early clinical researchers provided a powerful tool in the fight against cancer. For today's researchers and drug development professionals, understanding this history is not merely an academic exercise. It offers valuable insights into the enduring principles of cancer pharmacology and serves as a reminder of the iterative process of discovery and refinement that drives progress in oncology. The legacy of 5-FU continues to influence the development of novel antimetabolites and combination therapies, solidifying its place as a cornerstone of cancer treatment.

References

- 1. Five years clinical experience with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical studies with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ebm-journal.org [ebm-journal.org]

- 4. Five years clinical experience with 5-fluorouracil. (1962) | Fred J. Ansfield | 215 Citations [scispace.com]

- 5. Determination of thymidylate synthase activity in colon tumor tissues after treatment with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of 5-Fluorouracil: A Technical Guide to Thymidylate Synthase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the biochemical interaction between the chemotherapeutic agent 5-Fluorouracil (5-FU) and its primary molecular target, thymidylate synthase (TS). We will explore the mechanism of inhibition, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the key pathways and processes involved.

Introduction: The Central Role of Thymidylate Synthase in Chemotherapy

5-Fluorouracil, a cornerstone of chemotherapy for various solid tumors, particularly colorectal cancer, functions primarily as an antimetabolite.[1] Its efficacy is intrinsically linked to the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of 2'-deoxythymidine-5'-monophosphate (dTMP).[2][3] TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to dTMP, a nucleotide essential for DNA synthesis and repair.[3][4] By disrupting this pathway, 5-FU induces a state of "thymineless death," leading to DNA damage and apoptosis in rapidly proliferating cancer cells.[3] Understanding the precise molecular interactions governing this inhibition is crucial for optimizing therapeutic strategies and overcoming mechanisms of drug resistance.

Mechanism of Action: Formation of a Covalent Ternary Complex

The antitumor activity of 5-FU is not direct; it requires intracellular conversion into several active metabolites. The key metabolite for TS inhibition is 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[2][5] The process unfolds as follows:

-

Metabolic Activation: 5-FU is anabolized through various enzymatic pathways into FdUMP, fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP). While FUTP and FdUTP exert cytotoxic effects by incorporating into RNA and DNA, respectively, FdUMP is the specific inhibitor of TS.[2][6]

-

Competitive Binding: FdUMP, being structurally analogous to the natural substrate dUMP, competes for the nucleotide-binding site on the TS enzyme.[3][4]

-